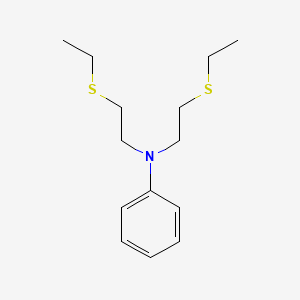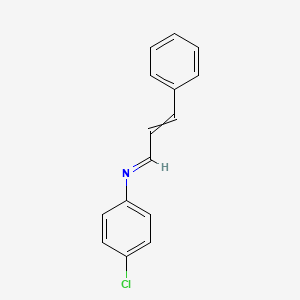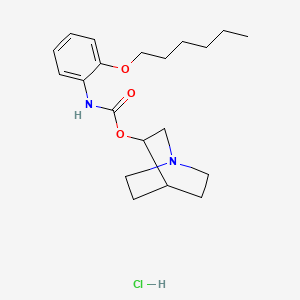
1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione is a unique organic compound with the molecular formula C42H34O2 It is characterized by its six phenyl groups attached to a hexane backbone, with two ketone functionalities at the 2 and 5 positions
Vorbereitungsmethoden
The synthesis of 1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hexane Backbone: The initial step involves the formation of the hexane backbone through a series of aldol condensations and subsequent hydrogenation reactions.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions, where benzene reacts with the hexane backbone in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation to Form Ketones: The final step involves the oxidation of the hexane backbone to introduce the ketone functionalities at the 2 and 5 positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Analyse Chemischer Reaktionen
1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts alkylation.
Major products formed from these reactions include alcohols, carboxylic acids, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione largely depends on its chemical reactivity. The ketone functionalities can participate in nucleophilic addition reactions, while the phenyl groups can engage in electrophilic aromatic substitution. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry and material science.
Vergleich Mit ähnlichen Verbindungen
1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione can be compared with other similar compounds, such as:
1,1,1,6,6,6-Hexaphenyl-hexane-2,4-dione: Similar structure but with ketone groups at different positions.
2,5-Diphenyl-1,3-oxazoline: Contains phenyl groups and a heterocyclic ring, used in different applications.
1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one: Contains trifluoromethyl groups and methoxyphenyl groups, used in specialized chemical research.
The uniqueness of this compound lies in its specific arrangement of phenyl groups and ketone functionalities, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
90508-14-8 |
|---|---|
Molekularformel |
C42H34O2 |
Molekulargewicht |
570.7 g/mol |
IUPAC-Name |
1,1,1,6,6,6-hexakis-phenylhexane-2,5-dione |
InChI |
InChI=1S/C42H34O2/c43-39(41(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35)31-32-40(44)42(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30H,31-32H2 |
InChI-Schlüssel |
CYZDQGZPWLZZIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)CCC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-3-hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964255.png)


![2-methylpropyl (2E)-7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964275.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11964282.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964285.png)


![3-bromo-4-hydroxy-5-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11964310.png)

![2-(5-bicyclo[2.2.1]hept-2-enyl)-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11964322.png)
![2-(benzylamino)-9-methyl-3-{(E)-[(2-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11964324.png)
![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11964330.png)
